molecular formula C14H14O2 B12594134 5-Phenylpent-4-yn-1-yl prop-2-enoate CAS No. 876144-80-8

5-Phenylpent-4-yn-1-yl prop-2-enoate

Cat. No.: B12594134
CAS No.: 876144-80-8
M. Wt: 214.26 g/mol
InChI Key: GXFBEIIUDDQGIE-UHFFFAOYSA-N
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Description

5-Phenylpent-4-yn-1-yl prop-2-enoate is an organic compound characterized by its unique structure, which includes a phenyl group attached to a pentynyl chain and a prop-2-enoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylpent-4-yn-1-yl prop-2-enoate typically involves a multi-step process. One effective method is the olefination-dehydrobromination of (2Z)-2-bromo-3-arylprop-2-enals obtained by bromination of commercially available cinnamaldehyde and its derivatives . The process involves:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Phenylpent-4-yn-1-yl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: Electrophilic reagents such as bromine or nitric acid for aromatic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

5-Phenylpent-4-yn-1-yl prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenylpent-4-yn-1-yl prop-2-enoate involves its interaction with molecular targets through its functional groups. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the alkyne and ester groups can participate in covalent bonding or hydrogen bonding with active sites of enzymes or receptors . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenylpent-4-yn-1-yl prop-2-enoate is unique due to its combination of a phenyl group, an alkyne chain, and an ester group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in synthesis and potential therapeutic uses.

Properties

CAS No.

876144-80-8

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

5-phenylpent-4-ynyl prop-2-enoate

InChI

InChI=1S/C14H14O2/c1-2-14(15)16-12-8-4-7-11-13-9-5-3-6-10-13/h2-3,5-6,9-10H,1,4,8,12H2

InChI Key

GXFBEIIUDDQGIE-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCCC#CC1=CC=CC=C1

Origin of Product

United States

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